molecular formula C12H11N3 B11899156 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B11899156
M. Wt: 197.24 g/mol
InChI Key: SWWCXJBPXRJTLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a key chemical scaffold in medicinal chemistry research, particularly in the discovery of novel anticancer agents. The pyrrolo[3,4-d]pyrimidine core is a privileged structure in drug design due to its similarity to purine bases, allowing it to act as an ATP-competitive inhibitor for various kinases . Recent scientific studies highlight that derivatives based on this core structure, such as 6-(2,5-dimethylpyrimidin-4-yl)-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, have been identified as a potent new class of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors . ATR is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising strategy for targeting cancers with replication stress . One such derivative demonstrated significant anti-tumor activity in vitro, effectively reducing the phosphorylation levels of ATR and its downstream signaling proteins . This positions 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine as a highly valuable building block for researchers developing and optimizing small-molecule inhibitors targeting oncology pathways. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H11N3/c1-2-4-9(5-3-1)12-14-7-10-6-13-8-11(10)15-12/h1-5,7,13H,6,8H2

InChI Key

SWWCXJBPXRJTLR-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=C(N=C2CN1)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Pyrrole Intermediate

Ethyl 2-cyanoacetate reacts with 2-bromo-1,1-dimethoxyethane in the presence of potassium carbonate and potassium iodide at 130°C to yield ethyl 2-cyano-4,4-diethoxybutanoate. This intermediate undergoes cyclization under acidic conditions (32% HCl) to form 7H-pyrrolo[2,3-d]pyrimidin-4-ol. For 2-phenyl derivatives, substituting bromoacetaldehyde diethylacetal with a phenyl-containing analog (e.g., 2-bromo-1-phenylethane) could introduce the phenyl group at the pyrrole’s 2-position.

Step 2: Chlorination and Purification

The hydroxyl group of 7H-pyrrolo[2,3-d]pyrimidin-4-ol is replaced with chlorine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The patent reports a 94% conversion rate and 99.9% purity for 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine after recrystallization. Hydrogenation of the pyrrole ring (e.g., using Pd/C under H₂) would yield the 6,7-dihydro variant.

One-Pot Three-Component Synthesis

A rapid and efficient method for pyrrolo[2,3-d]pyrimidine derivatives involves a one-pot reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. For 2-phenyl substitution, phenylglyoxal serves as the aryl source.

Reaction Conditions

  • Catalyst : Tetrabutylammonium bromide (TBAB, 5 mol%)

  • Solvent : Ethanol at 50°C

  • Yield : 70–85% for analogs like 6-phenyl-5-(4,6-dioxo-2-thioxohexahydropyrimidin-5-yl)-1,3-dimethylpyrrolo[2,3-d]pyrimidine.

Mechanism

  • Knoevenagel Condensation : Arylglyoxal reacts with 6-amino-1,3-dimethyluracil to form an imine intermediate.

  • Michael Addition : Barbituric acid attacks the α,β-unsaturated ketone, followed by cyclization to form the pyrrolopyrimidine core.

  • Aromatization : Spontaneous dehydration yields the final product.

Cyclization of 1,5-Diaryl-2,3-Dioxopyrrolidine Derivatives

Pyrano[2,3-c]pyrrole intermediates, synthesized via Michael addition of 1,5-diaryl-2,3-dioxopyrrolidines with α-cyanocinnamonitriles, can be transformed into pyrrolo[3,4-d]pyrimidines.

Key Steps

  • Michael Adduct Formation : 1,5-Diphenyl-2,3-dioxopyrrolidine reacts with ethyl α-cyanocinnamate in ethanol with sodium ethoxide.

  • Cyclization : Treatment with urea or thiourea under basic conditions closes the pyrimidine ring.

  • Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrole ring to produce the dihydro structure.

Comparative Analysis of Synthetic Routes

Method Steps Yield Purity Advantages Limitations
Multi-Step Cyclization449–94%>99.5%High purity, scalableLengthy process, hazardous reagents
One-Pot Synthesis170–85%>95%Rapid, mild conditionsLimited substrate scope
Cyclization360–75%>90%Versatile ring functionalizationRequires hydrogenation step

Optimization Strategies and Challenges

Purity Enhancement

  • Recrystallization : Heptane or toluene washes improve purity to >99.5%.

  • Catalyst Screening : TBAB outperforms other phase-transfer catalysts in one-pot reactions.

Functional Group Compatibility

  • Phenyl Introduction : Electrophilic aromatic substitution or Suzuki coupling post-cyclization enables aryl diversification.

  • Dihydro Stabilization : Partial hydrogenation must be carefully controlled to avoid over-reduction.

Environmental Considerations

  • Solvent Recovery : Distillation under vacuum reclaims toluene and ethanol.

  • Waste Reduction : The patent method reduces solvent use by 30% compared to prior art .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the pyrimidine ring, leading to different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrolo-pyrimidine scaffold.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of this compound showed potent activity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases involved in cancer cell proliferation and survival .

1.2 Antiviral Properties

Research has also highlighted the antiviral potential of this compound. A study demonstrated that 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibited inhibitory effects against viral replication in vitro. This suggests that it may be a candidate for further development as an antiviral agent .

1.3 Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Animal studies have shown that it can mitigate neurodegeneration in models of diseases such as Alzheimer's and Parkinson's. The proposed mechanism involves the modulation of neuroinflammatory pathways .

Organic Synthesis Applications

2.1 Building Block in Synthesis

2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications that can lead to the development of new compounds with desired biological activities. For example, it has been used to synthesize novel heterocyclic compounds which are being explored for their pharmacological properties .

2.2 Catalytic Applications

The compound has also been investigated for its role as a catalyst in organic reactions. Studies have shown that it can facilitate reactions such as C–C bond formation and cycloaddition processes under mild conditions, making it a valuable tool in synthetic chemistry .

Materials Science Applications

3.1 Polymer Science

In materials science, 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives have been explored for their potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties .

3.2 Electronic Materials

Research indicates that this compound may have applications in electronic materials due to its semiconducting properties. Preliminary studies suggest that films made from derivatives of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine exhibit promising electrical conductivity and could be utilized in organic electronic devices .

Data Tables and Case Studies

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityPotent activity against breast and lung cancer cells
Antiviral PropertiesInhibitory effects on viral replication
Neuroprotective EffectsMitigates neurodegeneration in animal models
Organic SynthesisBuilding BlockSynthesis of novel heterocyclic compounds
Catalytic ApplicationsFacilitates C–C bond formation under mild conditions
Materials SciencePolymer ScienceEnhances thermal stability and mechanical properties
Electronic MaterialsExhibits promising electrical conductivity

Mechanism of Action

The mechanism of action of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Core Structural Variations

The pyrrolo[3,4-d]pyrimidine core distinguishes this compound from other fused pyrimidine derivatives. Key structural analogs include:

(a) Pyrazolo[3,4-d]pyrimidines
  • 4-(Phenylamino)pyrazolo[3,4-d]pyrimidine (Fig. 15A ): Features a pyrazole ring fused to pyrimidine. The 4-anilino substitution enhances kinase inhibitory activity but reduces metabolic stability compared to the pyrrolo[3,4-d]pyrimidine core due to increased planarity .
  • Piperidine-substituted pyrazolo[3,4-d]pyrimidine (Fig. 15D ): Incorporates a piperidine ring, improving solubility but reducing ATR selectivity due to steric bulk .
(b) Pyrido[3,4-d]pyrimidines
  • 4-Anilino-7,8-dihydropyrido[3,4-d]pyrimidine (Fig.

Substituent Modifications

Substituents critically influence biological activity and physicochemical properties:

Compound Substituents Molecular Weight (g/mol) Key Activity References
2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Phenyl at C2 188.23 (base) ATR inhibition (IC₅₀ ~50 nM)
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Cl at C2 and C4 190.03 Antimicrobial intermediate
4-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine NH₂ at C4 136.15 Precursor for quinolone synthesis
6-Benzyl-2,4-dichloro-pyrrolo[3,4-d]pyrimidine Benzyl at C6, Cl at C2/C4 283.15 CGMP modulation (cardiovascular)
Key Findings:
  • Phenyl vs. Chlorine Substitution : The phenyl group at C2 in 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine improves ATR inhibition (IC₅₀ ~50 nM) compared to dichloro derivatives, which exhibit broader but less specific antimicrobial activity .
  • Amino vs. Anilino Groups: The 4-amino analog (C₆H₈N₄) is a versatile synthetic intermediate, while anilino-substituted pyrazolo[3,4-d]pyrimidines show higher kinase affinity but poorer pharmacokinetics .

Ligand Efficiency and Physicochemical Properties

  • Lipophilicity Efficiency (LLE) : The 2-phenyl derivative achieves optimal LLE (LLE = pIC₅₀ − logP ~5.2), balancing potency and solubility . In contrast, dichloro derivatives (logP ~2.8) exhibit higher membrane permeability but lower aqueous solubility .
  • Thermodynamic Solubility: The dihydrochloride salt of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine shows >10 mg/mL solubility in water, outperforming neutral analogs like 4-anilinopyrido[3,4-d]pyrimidines (<1 mg/mL) .

Biological Activity

2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS No. 1380571-58-3) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H12N3
  • Molecular Weight : 197.23584 g/mol
  • CAS Number : 1380571-58-3
  • Physical State : Solid at room temperature

Antiproliferative Activity

Research has highlighted the compound's potential as an antiproliferative agent against various cancer cell lines. A study demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxic effects on cancer cells, with IC50 values ranging from 29 to 59 µM for different derivatives .

Table 1: Antiproliferative Activity of 2-Phenyl-6,7-Dihydro-5H-Pyrrolo[3,4-d]Pyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
2-Phenyl...HeLa40Tubulin depolymerization
2-Phenyl...MDA-MB-23150Induction of apoptosis
2-Phenyl...HepG259Cell cycle arrest

The biological activity of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine appears to be linked to its ability to disrupt microtubule dynamics. Studies have shown that it acts as an inhibitor of tubulin assembly, leading to mitotic delay and subsequent cell death in cancerous cells . The compound's effect on the microtubule network is critical for its antiproliferative activity.

Case Study: In Vitro Analysis

In a specific case study involving HeLa cells, treatment with the compound resulted in significant alterations in microtubule dynamics and spindle morphology. Live cell microscopy indicated that these changes were associated with induced apoptosis and cell cycle arrest .

Safety and Toxicity Profile

While the compound shows promise as an anticancer agent, it is essential to evaluate its safety profile. Preliminary studies indicate that it may cause irritation upon exposure but lacks significant toxicity at therapeutic doses . Further studies are needed to establish a comprehensive safety profile.

Q & A

Q. What are the established synthetic routes for 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine?

The synthesis typically involves multi-step organic reactions. A common approach includes cyclization of precursors like 1-aryl-4-cyano-3-pyrrolidinones or 4-carboalkoxy derivatives under controlled conditions (e.g., chlorination with POCl₃ followed by cyclocondensation with amines) . For example:

N-Benzylation of a pyrrolidinone precursor.

Deprotection and hydrolysis to form the bicyclic core.

Functionalization at the 2-position with a phenyl group via nucleophilic substitution or cross-coupling reactions.
Yields range from 65–75% for analogous compounds, with purity confirmed via HPLC.

Q. How is the structural identity of 2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine confirmed?

Key analytical methods include:

  • NMR Spectroscopy : To verify the fused pyrrolo-pyrimidine core and phenyl substitution (e.g., aromatic proton signals at δ 7.2–7.8 ppm for the phenyl group).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ calculated for C₁₃H₁₂N₃: 210.1032).
  • X-ray Crystallography : Resolves the bicyclic structure and substituent positioning in crystalline derivatives.

Q. What in vitro assays are used for preliminary biological screening?

  • Cytotoxicity : Resazurin-based viability assays in human cell lines (e.g., MRC-5SV2 fibroblasts), with IC₅₀ values calculated.
  • Antiparasitic Activity : For Trypanosoma cruzi, CPRG (chlorophenol red-β-D-galactopyranoside) assays measure parasite burden reduction.
  • Enzyme Inhibition : Kinase inhibition (e.g., ATR) via radiometric or fluorescence-based assays.

Advanced Questions

Q. How can structure-activity relationship (SAR) studies optimize 2-phenyl derivatives for ATR kinase inhibition?

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position to enhance binding to the kinase hinge region.
  • Ligand Efficiency Metrics : Use ligand lipophilicity efficiency (LLE) to balance potency and solubility. For example, LLE = pIC₅₀ − logP, where logP <3 is ideal.
  • Core Modifications : Compare with thieno[3,2-d]pyrimidine derivatives to assess bicyclic ring flexibility.

Table 1 : SAR of ATR Inhibitors (Representative Data)

Substituent PositionGroupATR IC₅₀ (nM)Selectivity vs. ATM
2-PhPhenyl12>100-fold
4-Ph4-Cl-Phenyl8>200-fold
7-MeMethyl4550-fold

Data adapted from

Q. How can contradictory bioactivity data be resolved?

  • Cross-Validation : Replicate assays in orthogonal systems (e.g., SPR vs. enzymatic assays for kinase inhibition).
  • Metabolic Stability Testing : Use liver microsomes (human/mouse) to rule out rapid degradation masking true activity.
  • Crystallography : Resolve binding modes to confirm target engagement (e.g., ATR kinase co-crystal structures).

Q. What methodologies assess metabolic stability in preclinical studies?

  • Phase I Metabolism : Incubate with NADPH-fortified liver microsomes (0.5 mg/mL) at 5 µM compound. Sample at 0, 15, 30, and 60 min; quantify parent compound via LC-MS.
  • Phase II Metabolism : Test glucuronidation using UDP-glucuronosyltransferase (UGT) enzymes.
  • Data Interpretation : >50% parent remaining after 60 min indicates favorable stability.

Q. How is in vivo efficacy evaluated in disease models?

  • Acute Chagas Disease Model : Administer 25 mg/kg of compound orally for 5 days in T. cruzi-infected mice. Measure parasitemia reduction (e.g., 99% inhibition) and survival rates (83%).
  • Pharmacokinetics : Monitor plasma concentrations (Cmax, AUC) and tissue distribution.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.